molecular formula C6H6Cl2N2O B1463758 2-(4,6-Dichloro-5-pyrimidyl)ethanol CAS No. 853680-74-7

2-(4,6-Dichloro-5-pyrimidyl)ethanol

Cat. No.: B1463758
CAS No.: 853680-74-7
M. Wt: 193.03 g/mol
InChI Key: OTBRMFUGQGCCMO-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-5-pyrimidyl)ethanol is a chemical compound with the molecular formula C6H6Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an ethanol group at position 5. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRMFUGQGCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681052
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-74-7
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloro-5-pyrimidyl)ethanol involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit the replication of a broad range of viruses by preventing the assembly of viral proteins into new virions . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.

Comparison with Similar Compounds

2-(4,6-Dichloro-5-pyrimidyl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-(4,6-Dichloro-5-pyrimidyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. It acts as an electrophile that can form covalent bonds with nucleophiles, influencing biochemical pathways and cellular functions. The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Biological Activities

The following sections detail the compound's notable biological activities:

Antimicrobial Activity

Research has indicated that derivatives of chlorinated pyrimidines exhibit antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent.

Antinociceptive Effects

A study investigated the antinociceptive effects of compounds related to this compound. These compounds were found to act as selective κ-opioid receptor (KOR) agonists, demonstrating significant pain-relieving effects in animal models. This suggests potential therapeutic applications in pain management.

Immunomodulatory Effects

The compound has been shown to inhibit immune-activated nitric oxide (NO) production in vitro. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were tested, revealing that these compounds suppressed NO production significantly at various concentrations, indicating their potential role in modulating immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics. Studies suggest that the compound is relatively stable under physiological conditions but can degrade over time. Its distribution within biological systems is mediated by specific transporters and binding proteins.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated moderate activity against Mycobacterium tuberculosis at concentrations ranging from 10 to 50 µM.
  • Case Study on Immunomodulation : Another study focused on the immunomodulatory effects of the compound revealed a dose-dependent inhibition of NO production in mouse peritoneal cells. The IC50 values varied among different analogs but indicated significant immunosuppressive potential at low concentrations .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAntinociceptive ActivityImmunomodulatory Effects
This compoundModerateSignificantYes
5-Fluoro-2-amino-4,6-dichloropyrimidineHighModerateYes
3-Chloro-N,4-dimethylaniline hydrochlorideModerateLimitedYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 2
2-(4,6-Dichloro-5-pyrimidyl)ethanol

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